4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

CAS No.: 376646-64-9

Cat. No.: VC2005783

Molecular Formula: C12H8BrNO

Molecular Weight: 262.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 376646-64-9 |

|---|---|

| Molecular Formula | C12H8BrNO |

| Molecular Weight | 262.1 g/mol |

| IUPAC Name | 4-(3-bromophenyl)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H |

| Standard InChI Key | XRKWGCMKURRWTH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O |

Introduction

Chemical Identity and Structure

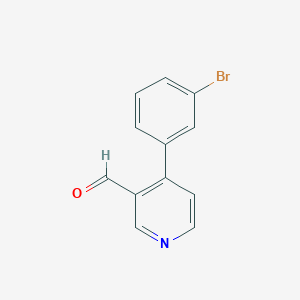

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, also known as 4-(3-Bromophenyl)nicotinaldehyde, is a heterocyclic compound characterized by a pyridine ring with an aldehyde group at position 3 and a 3-bromophenyl substituent at position 4. The compound's structure incorporates both aromatic systems and functional groups that contribute to its diverse reactivity profile.

Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | 4-(3-bromophenyl)pyridine-3-carbaldehyde |

| CAS Number | 376646-64-9 |

| Molecular Formula | C₁₂H₈BrNO |

| Molecular Weight | 262.10 g/mol |

| European Community (EC) Number | 674-057-0 |

| DSSTox Substance ID | DTXSID40370835 |

| InChI | InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H |

| InChI Key | XRKWGCMKURRWTH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O |

Structural Features

The structure of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde consists of two main components: a pyridine ring and a bromophenyl group. The pyridine ring contains a nitrogen atom at position 1 and an aldehyde group (-CHO) at position 3. The bromophenyl group is attached at position 4 of the pyridine ring, with the bromine atom located at the meta position (position 3) of the phenyl ring .

This arrangement creates a molecule with multiple reactive sites and functional groups that contribute to its chemical versatility and biological activity. The aldehyde group serves as a reactive handle for various chemical transformations, while the bromine substituent provides opportunities for further modifications through coupling reactions.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde are important for understanding its behavior in different environments and for developing appropriate handling procedures.

While specific data on physical appearance is limited in the available literature, compounds of this class typically appear as crystalline solids, often white to off-white in color. The molecular weight of 262.10 g/mol places it in the range of small molecules suitable for drug development, generally adhering to Lipinski's rule of five for potential drug-like compounds .

Chemical Reactivity

The chemical reactivity of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is primarily determined by its functional groups:

-

The aldehyde group at position 3 of the pyridine ring is highly reactive and can participate in various reactions, including:

-

Oxidation to form the corresponding carboxylic acid

-

Reduction to form an alcohol (carbinol)

-

Nucleophilic addition with amines to form imines

-

Condensation reactions with active methylene compounds

-

-

The bromine substituent on the phenyl ring serves as a valuable handle for:

-

Cross-coupling reactions (Suzuki, Stille, Negishi)

-

Substitution reactions with various nucleophiles

-

Metal-halogen exchange reactions

-

-

The pyridine nitrogen provides a site for:

-

Coordination with metals

-

Protonation under acidic conditions

-

Quaternization with alkylating agents

-

These reactive sites make 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde a versatile building block in organic synthesis, particularly for the preparation of biologically active compounds.

Synthesis and Preparation

Reaction Conditions

Typical reaction conditions for the synthesis may include:

-

Temperature: Controlled heating, often under reflux conditions

-

Solvent: Polar aprotic solvents such as DMF, THF, or dioxane

-

Catalyst: Palladium complexes (Pd(PPh₃)₄, Pd(OAc)₂, etc.)

-

Base: Inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃

-

Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of reactive intermediates

Purification Methods

Purification of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde may involve:

-

Column chromatography using appropriate solvent systems

-

Recrystallization from suitable solvents

The purity of commercially available 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is typically >97%, as indicated in product specifications .

Biological Activity and Mechanism of Action

Target Proteins and Enzymes

Research suggests that 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde interacts with specific biological targets, primarily:

-

Proto-oncogene tyrosine-protein kinase Src

-

Epidermal growth factor receptor (EGFR)

These proteins are involved in cellular signaling pathways that regulate various aspects of cell behavior, including proliferation, survival, and differentiation.

Mode of Action

The compound acts as an inhibitor of these targets, particularly EGFR. By binding to these proteins, it disrupts downstream signal transduction pathways that are crucial for cell function. This inhibitory activity has significant implications for cancer research, as EGFR is often overexpressed or mutated in various types of tumors.

Additionally, the compound has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This interaction suggests potential applications beyond cancer research, possibly extending to neurological conditions.

Cellular Effects

At the cellular level, 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde influences various processes:

-

Cell signaling pathways, particularly those involving oxidative stress and inflammation

-

Cell proliferation, potentially through disruption of growth factor signaling

-

Metabolic pathways, through interactions with specific enzymes and cofactors

These effects make the compound of interest for research into cancer, inflammation, and possibly other conditions characterized by dysregulated cellular processes.

Applications in Research and Development

Medicinal Chemistry Applications

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde serves as an important intermediate in medicinal chemistry, particularly in the development of compounds with potential therapeutic activities:

-

Anti-cancer agents: Its ability to inhibit EGFR and Src kinases makes it valuable for developing targeted cancer therapies

-

Anti-inflammatory compounds: Derivatives may modulate inflammatory pathways, offering potential for treating inflammatory conditions

-

Enzyme inhibitors: The compound's structure allows for modifications to target specific enzymes of therapeutic interest

Synthetic Applications

In organic synthesis, 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde serves as a versatile building block:

-

Intermediate in the synthesis of more complex heterocyclic systems

-

Precursor for thiosemicarbazone derivatives, which have shown promising biological activities

-

Starting material for the preparation of compounds with specific electronic or optical properties

Research Tool Applications

The compound can be utilized as a research tool in various scientific investigations:

-

Probe for studying protein-ligand interactions

-

Reference compound for developing structure-activity relationships

-

Intermediate for creating molecular libraries for drug discovery

| Parameter | Classification |

|---|---|

| Hazard Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

| Target Organs | Respiratory system |

| Storage Class Code | 11 - Combustible Solids |

| WGK | WGK 3 |

Comparative Analysis with Related Compounds

Structural Analogues

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde belongs to a family of compounds that share similar structural features but differ in specific substituents or their positions. Comparing these related compounds provides insights into structure-activity relationships and potential applications.

Table 3: Comparison with Structurally Related Compounds

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| 4-(4-Bromophenyl)-3-Pyridinecarboxaldehyde | Bromine at para position of phenyl ring | Different electronic distribution and binding orientation |

| 4-(3-Chlorophenyl)-3-Pyridinecarboxaldehyde | Chlorine instead of bromine | Different size, electronegativity, and leaving group ability |

| 4-(3-Methylphenyl)-3-Pyridinecarboxaldehyde | Methyl group instead of bromine | Different electronic properties, no ability for halogen coupling |

| 4-Bromophenyl 3-pyridyl ketone | Ketone instead of aldehyde | Different reactivity profile and hydrogen bonding properties |

| 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde | Pyrazole ring instead of pyridine | Different hydrogen bonding pattern and electronic properties |

| 5-Bromo-3-pyridinecarboxaldehyde | Simpler structure with bromine directly on pyridine | Different electronic distribution and steric properties |

Functional and Biological Comparisons

The positioning of functional groups and substituents significantly affects the chemical reactivity and biological activity of these compounds:

-

Position of bromine: The meta position (3-position) of bromine in 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde creates a specific electronic and steric environment that influences its binding to biological targets.

-

Nature of the heterocyclic ring: The pyridine ring in 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde provides different hydrogen bonding capabilities and electronic properties compared to other heterocycles like pyrazole .

-

Carbonyl type: The aldehyde group in 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde offers distinct reactivity compared to ketones (as in 4-Bromophenyl 3-pyridyl ketone), particularly in nucleophilic addition reactions and oxidation/reduction processes .

Future Research Directions

Medicinal Chemistry Explorations

Future research on 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde could focus on:

-

Development of more potent and selective EGFR inhibitors based on the core structure

-

Exploration of other biological targets beyond EGFR and Src

-

Modification of the structure to improve pharmacokinetic properties

-

Investigation of synergistic effects with established therapeutic agents

Synthetic Methodology Development

Advancements in synthetic approaches might include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of novel catalytic systems for the formation of key carbon-carbon bonds

-

Discovery of stereoselective methods for asymmetric derivatives

-

Application of flow chemistry techniques for scaling up production

Material Science Applications

The unique structure of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde suggests potential applications in material science:

-

Development of organic electronic materials

-

Creation of fluorescent probes or sensors

-

Incorporation into supramolecular assemblies

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

-

Aldehyde C=O stretch (~1700 cm⁻¹)

-

Aromatic C=C stretches (~1600-1400 cm⁻¹)

-

C-Br stretch (~550-650 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would provide information about the molecular weight and fragmentation pattern:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume